molecular formula C18H19NO B1231124 Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 58534-46-6

Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No.: B1231124
CAS No.: 58534-46-6
M. Wt: 265.3 g/mol
InChI Key: HVKCEFHNSNZIHO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, is a certified reference material commonly used in various analytical applications. Desmethyldoxepin is the primary urinary metabolite of doxepin, a tricyclic antidepressant. This compound is significant in clinical toxicology, forensic analysis, and urine drug testing due to its role in the metabolism of doxepin.

Mechanism of Action

Nordoxepin, also known as cis-Desmethyldoxepin or Desmethyldoxepin, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It has been found to play a significant role in the antidepressant effects of doxepin .

Target of Action

Nordoxepin is pharmacologically active similarly to doxepin . It primarily targets the central nervous system biogenic amine reuptake , more specifically, norepinephrine and serotonin at synaptic nerve terminals . It also binds strongly to the histamine H1 and H2 receptors .

Mode of Action

Nordoxepin, relative to doxepin, is much more potent and selective as a norepinephrine reuptake inhibitor . It inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which can enhance neurotransmission .

Biochemical Pathways

Nordoxepin affects the norepinephrine and serotonin pathways . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that can alleviate symptoms of depression and anxiety .

Pharmacokinetics

Nordoxepin is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent . Hydroxylation of doxepin and nordoxepin is mediated mainly by CYP2D6 . Both doxepin and nordoxepin are also transformed into glucuronide conjugates . The elimination half-life of nordoxepin is approximately 31 hours , which is almost twice that of doxepin .

Result of Action

The increased availability of norepinephrine and serotonin in the synaptic cleft enhances neurotransmission, which can lead to improved mood and reduced anxiety . The strong binding to histamine receptors indicates effectiveness in skin conditions .

Action Environment

The action, efficacy, and stability of Nordoxepin can be influenced by various environmental factors. For instance, the metabolism of doxepin to nordoxepin by cytochrome P450 enzymes can be affected by factors that influence these enzymes’ activity, such as other medications, diet, and genetic factors . Total exposures to both doxepin and nordoxepin differ by almost 10-fold in CYP2D6 ultra-rapid versus poor metabolizers .

Biochemical Analysis

Biochemical Properties

Desmethyldoxepin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4 . Desmethyldoxepin inhibits the reuptake of norepinephrine more potently than doxepin, making it a more selective norepinephrine reuptake inhibitor . Additionally, it has less potent effects on serotonin reuptake and exhibits reduced antiadrenergic, antihistamine, and anticholinergic activities compared to doxepin .

Cellular Effects

Desmethyldoxepin influences various cellular processes and cell types. It affects cell signaling pathways by inhibiting the reuptake of norepinephrine at synaptic nerve terminals, leading to increased levels of this neurotransmitter in the synaptic cleft . This action enhances neurotransmission and contributes to its antidepressant effects. Desmethyldoxepin also impacts gene expression and cellular metabolism by modulating the activity of norepinephrine and serotonin receptors .

Molecular Mechanism

The molecular mechanism of desmethyldoxepin involves its binding interactions with norepinephrine transporters, leading to the inhibition of norepinephrine reuptake . This results in increased norepinephrine levels in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects. Desmethyldoxepin also undergoes further metabolism to form glucuronide conjugates, which are excreted from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, desmethyldoxepin exhibits stability with an elimination half-life of approximately 31 hours . Over time, it undergoes degradation and is metabolized into glucuronide conjugates . Long-term effects on cellular function have been observed, with desmethyldoxepin maintaining its antidepressant activity through sustained norepinephrine reuptake inhibition .

Dosage Effects in Animal Models

In animal models, the effects of desmethyldoxepin vary with different dosages. At therapeutic doses, it effectively inhibits norepinephrine reuptake and exhibits antidepressant effects . At high doses, desmethyldoxepin can cause adverse effects such as cardiac dysrhythmias, nausea, hypotension, and dry mouth . These toxic effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Desmethyldoxepin is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 . It undergoes demethylation to form desmethyldoxepin, which is further hydroxylated by CYP2D6 . The hydroxylated metabolites are then glucuronidated and excreted from the body . This metabolic pathway ensures the elimination of desmethyldoxepin and its metabolites from the system.

Transport and Distribution

Desmethyldoxepin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, with a mean protein binding of approximately 76% . This binding facilitates its distribution within the body and its accumulation in target tissues, where it exerts its pharmacological effects.

Subcellular Localization

Desmethyldoxepin is localized within various subcellular compartments, including the cytoplasm and synaptic vesicles . Its subcellular localization is influenced by its binding to norepinephrine transporters and other biomolecules involved in neurotransmission . This localization is crucial for its activity and function in modulating neurotransmitter levels and exerting antidepressant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyldoxepin is synthesized through the demethylation of doxepin. The process typically involves the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the doxepin molecule.

Industrial Production Methods

In an industrial setting, the production of desmethyldoxepin involves large-scale chemical reactors where doxepin is subjected to demethylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired cis/trans isomers of desmethyldoxepin.

Chemical Reactions Analysis

Types of Reactions

Desmethyldoxepin undergoes various chemical reactions, including:

    Oxidation: Desmethyldoxepin can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert desmethyldoxepin to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine forms.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Desmethyldoxepin is utilized in a wide range of scientific research applications:

    Chemistry: Used as a reference standard in chromatographic methods such as liquid chromatography (LC) and gas chromatography (GC) for the analysis of doxepin and its metabolites.

    Biology: Studied for its role in the metabolic pathways of tricyclic antidepressants.

    Medicine: Employed in clinical toxicology to monitor therapeutic drug levels and detect potential overdoses.

    Industry: Used in the quality control of pharmaceutical formulations containing doxepin.

Comparison with Similar Compounds

Similar Compounds

    Doxepin: The parent compound, used as an antidepressant.

    Nordoxepin: Another metabolite of doxepin, with similar pharmacological properties.

    Desipramine: A tricyclic antidepressant with a similar structure and mechanism of action.

Uniqueness

Desmethyldoxepin is unique due to its specific role as a primary metabolite of doxepin, making it a crucial compound for studying the pharmacokinetics and metabolism of doxepin. Its availability as a certified reference material ensures accurate and reliable analytical results in various scientific and industrial applications.

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCEFHNSNZIHO-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177750
Record name (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-46-6
Record name (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Desmethyldoxepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLDOXEPIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB853T8Y6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Desmethyldoxepin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 2
Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 3
Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 4
Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 5
Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 6
Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.